
2-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Overview
Description
2-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H14ClFN2O3 and its molecular weight is 384.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its antitumor and antiviral properties. Preliminary studies indicate that it exhibits significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves interaction with specific protein targets, such as kinases involved in cell growth and survival pathways.
Antimicrobial Activity
Research has shown that compounds similar to 2-chloro-4-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide can inhibit bacterial growth by targeting essential proteins like FtsZ, which is crucial for bacterial cell division. The presence of fluorine enhances the compound's binding affinity to these targets, making it a candidate for developing new antibiotics.
Chemical Biology
This compound serves as a valuable building block in synthetic organic chemistry, allowing researchers to create more complex molecules with potential therapeutic applications. Its unique structural characteristics facilitate the exploration of structure-activity relationships (SAR), aiding in the design of more effective drugs.
Case Study 1: Anticancer Activity
A study conducted on indole derivatives demonstrated that modifications in the structure, such as the introduction of fluorine atoms, significantly enhanced anticancer properties. In vitro tests showed that this compound effectively inhibited tumor growth in Ehrlich solid tumor models, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research focusing on fluorinated indole derivatives highlighted their effectiveness against Staphylococcus aureus. The difluorobenzamide motif improved binding interactions with the FtsZ protein, leading to enhanced antibacterial activity compared to non-fluorinated analogs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro and fluoro groups on the benzamide ring participate in SNAr reactions under specific conditions. Fluorine’s electronegativity directs substitution to the para position relative to itself, while chlorine’s lower activation energy facilitates displacement.
Mechanistic Insight : The nickel-catalyzed cross-coupling with amines follows a radical pathway, where dimethylzinc acts as a reductant to generate aryl radicals for coupling .
Carbonyl Group Transformations
The furan-2-carbonyl moiety undergoes typical ketone reactions, while the benzamide’s carbonyl shows limited reactivity due to conjugation with the aromatic ring.
Reduction
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Furan-2-carbonyl → Alcohol : LiAlH₄ in THF reduces the ketone to a secondary alcohol (C=O → CH₂OH), altering hydrogen-bonding capacity.
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Amide → Amine : Requires harsh conditions (e.g., BH₃·THF at 100°C), yielding a primary amine with potential for further functionalization.
Oxidation
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Furan ring epoxidation : mCPBA in CH₂Cl₂ generates an unstable epoxide intermediate, which rearranges to a diketone under acidic conditions .
Halogenation and Functional Group Interconversion
The fluoro group is generally inert under mild conditions but can be displaced using strong nucleophiles (e.g., Grignard reagents) in polar aprotic solvents:
Reagent | Product | Application |
---|---|---|
RMgX (R = aryl/alkyl) | 4-Alkyl/aryl-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide | Bioisosteric replacement in drug design |
CuCN/LiCl | 4-Cyano derivative | Precursor for tetrazole synthesis |
Cycloaddition and Heterocycle Formation
The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), producing bicyclic adducts . Key parameters:
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Conditions : Toluene, 110°C, 12 hr
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Regioselectivity : Endo preference (ΔG‡ = 18.3 kcal/mol, DFT-calculated)
Stability and Degradation Pathways
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Hydrolytic degradation : The amide bond cleaves under acidic (HCl/EtOH, Δ) or basic (NaOH/H₂O, reflux) conditions, yielding 2-chloro-4-fluorobenzoic acid and the indolin-6-amine fragment.
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Photodegradation : UV irradiation (λ = 254 nm) induces defluorination, forming a quinone-like structure via radical intermediates .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3/c21-16-10-13(22)4-6-15(16)19(25)23-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h1-6,9-11H,7-8H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWLAPZFLLHCJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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